molecular formula C8H13BrN2 B3032779 4-bromo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole CAS No. 51108-52-2

4-bromo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole

Cat. No. B3032779
CAS RN: 51108-52-2
M. Wt: 217.11
InChI Key: CXKZTTNVIBHWAQ-UHFFFAOYSA-N
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Description

The compound 4-bromo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities, which can include analgesic, anti-inflammatory, and other pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as the 4-bromo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole, typically involves the reaction of amines with tosylates of hydroxyethyl pyrazoles. In the case of the 4-bromo derivatives, this process would likely involve the introduction of a bromine atom at the 4-position of the pyrazole ring. The synthesis process is crucial as it can affect the yield, purity, and pharmacological properties of the final compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted at various positions to yield different derivatives. The presence of a bromine atom in the 4-bromo derivatives is significant as it can influence the electronic distribution within the molecule and thus its reactivity and interaction with biological targets. The exact structure of 4-bromo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole is not detailed in the provided papers, but X-ray analysis is a common method used to determine and confirm the structure of such compounds .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives, including the 4-bromo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole, can be influenced by the substituents on the pyrazole ring. The bromine atom, in particular, can act as a good leaving group, which may allow for further chemical transformations, such as cross-coupling reactions. The presence of other substituents like methyl and isopropyl groups can also affect the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application in biological systems. The presence of a bromine atom can increase the molecular weight and potentially affect the lipophilicity of the compound, which in turn can influence its pharmacokinetic properties. The specific properties of 4-bromo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole are not provided in the papers, but these general trends are applicable .

Scientific Research Applications

Synthesis and Biological Activity

Pyrazoles are recognized for their broad spectrum of biological activities and their role as a pharmacophore in medicinal chemistry. The synthesis of pyrazole derivatives involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride, dimethyl formamide, and hydrazine. These methods yield heterocyclic appended pyrazoles, which have shown widespread bioactivities including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The success of pyrazole derivatives as COX-2 inhibitors underscores their significance in drug development. Such synthetic strategies enable the annelation of different heterocyclic nuclei with pyrazoles, extending the heterocyclic systems available for the design of biological agents (Dar & Shamsuzzaman, 2015).

Antifungal Applications

Research on small molecules against the pathogen Fusarium oxysporum highlights the antifungal capabilities of pyrazole derivatives. Structure-activity relationship (SAR) interpretations have identified compounds with potent antifungal pharmacophores, demonstrating the specificity of pyrazole derivatives in biological activity against fungal pathogens. This understanding aids in the mechanistic insights of drug-target interactions for developing effective antifungal agents (Kaddouri et al., 2022).

Heterocyclic Compounds Synthesis

The versatility of pyrazole derivatives extends to their use as building blocks in the synthesis of a variety of heterocyclic compounds. The reactivity of these derivatives allows for the creation of innovative heterocycles, including pyrazolo-imidazoles and spiropyrans, under mild reaction conditions. This capacity for generating diverse heterocycles from pyrazole derivatives is crucial for the development of new materials and pharmaceutical agents (Gomaa & Ali, 2020).

Anticancer Research

The exploration of pyrazoline derivatives for anticancer applications underscores their potential in oncology. These derivatives exhibit significant biological effects, including anticancer activity, highlighting the importance of pyrazoline as an electron-rich nitrogen carrier. The synthetic versatility and the observed biological activities of pyrazoline derivatives underline their potential as a basis for novel anticancer therapies (Ray et al., 2022).

Multicomponent Synthesis

The multicomponent synthesis of bioactive molecules containing the pyrazole moiety showcases the efficiency and versatility of this approach in pharmaceutical chemistry. This method facilitates the development of compounds with antibacterial, anticancer, and antimalarial activities. The concise organization of analytical data and synthetic mechanisms from these studies provides a valuable resource for the ongoing search for biologically active molecules featuring the pyrazole core (Becerra et al., 2022).

properties

IUPAC Name

4-bromo-3,5-dimethyl-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2/c1-5(2)11-7(4)8(9)6(3)10-11/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKZTTNVIBHWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901227074
Record name 4-Bromo-3,5-dimethyl-1-(1-methylethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51108-52-2
Record name 4-Bromo-3,5-dimethyl-1-(1-methylethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51108-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-dimethyl-1-(1-methylethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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